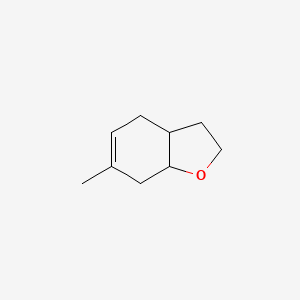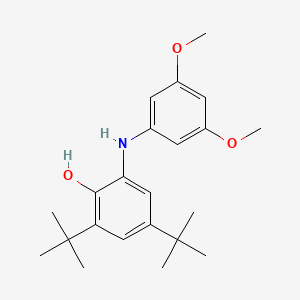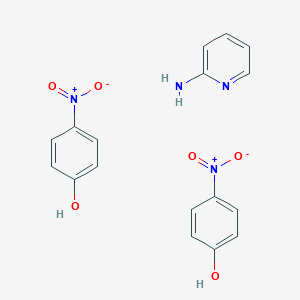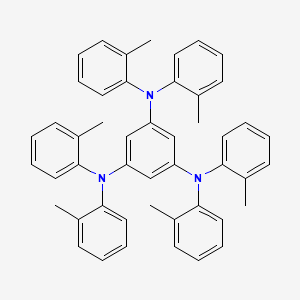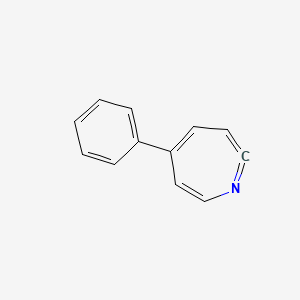
Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a methylamino group, and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with methylamine and a phenylsulfanyl reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(methylamino)-2-butenoate
- Ethyl 3-(phenylamino)-2-butenoate
- Ethyl 3-(benzylamino)-2-butenoate
Uniqueness
Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate is unique due to the presence of both a methylamino group and a phenylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
827039-37-2 |
|---|---|
Fórmula molecular |
C13H17NO2S |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
ethyl 3-(methylamino)-4-phenylsulfanylbut-2-enoate |
InChI |
InChI=1S/C13H17NO2S/c1-3-16-13(15)9-11(14-2)10-17-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3 |
Clave InChI |
XPXTWCDGHDBLKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CSC1=CC=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
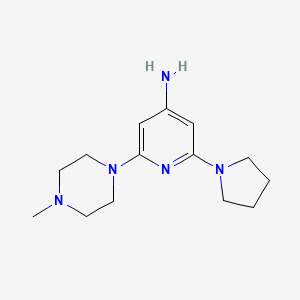
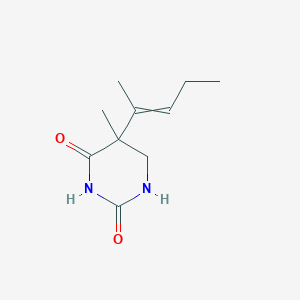
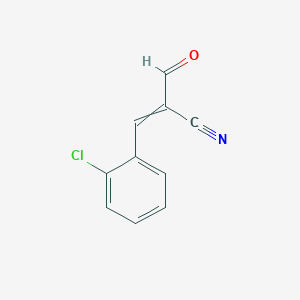
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
